N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
Description
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(16-10-5-2-6-11-16)22-18-13-7-12-17(14-18)21-23-19(24-26-21)15-8-3-1-4-9-15/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYRDJCRBSLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature and yields the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated or aminated derivatives.
Scientific Research Applications
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules such as enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-phenyl-1,2,4-oxadiazole and 5-phenyl-1,2,4-oxadiazole share the oxadiazole ring structure but differ in their substituents.
Cyclohexanecarboxamide Derivatives: Compounds like N-cyclohexylcarboxamide and N-phenylcyclohexanecarboxamide have similar amide functionalities but lack the oxadiazole ring.
Uniqueness
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is unique due to the combination of the oxadiazole ring, phenyl group, and cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
